1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and diketones, under acidic or basic conditions.
Acetylation: The pyrazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with piperidine: The acetylated pyrazole is then coupled with piperidinecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound shares the pyrazole ring but lacks the acetyl and piperidinecarboxamide groups, making it less complex.
1-Acetyl-3,5-dimethylpyrazole: This compound includes the acetyl group but does not have the piperidinecarboxamide moiety.
Properties
Molecular Formula |
C13H20N4O2 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-9-7-10(2)17(15-9)8-12(18)16-5-3-11(4-6-16)13(14)19/h7,11H,3-6,8H2,1-2H3,(H2,14,19) |
InChI Key |
UJWGRMCFUHLKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=O)N)C |
Origin of Product |
United States |
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